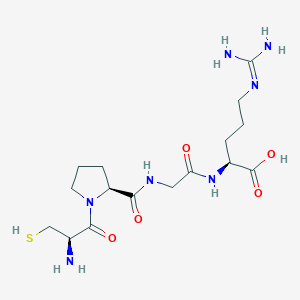![molecular formula C13H10ClNO2S B14202538 N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 860954-24-1](/img/structure/B14202538.png)
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide moiety linked to a thiophene ring via a chloro-oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with thiophene-2-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]propionamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]butyramide
Uniqueness
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide moiety enhances its ability to interact with biological targets, while the thiophene ring contributes to its stability and reactivity.
Eigenschaften
CAS-Nummer |
860954-24-1 |
|---|---|
Molekularformel |
C13H10ClNO2S |
Molekulargewicht |
279.74 g/mol |
IUPAC-Name |
N-(1-chloro-2-oxo-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2S/c14-12(11(16)10-7-4-8-18-10)15-13(17)9-5-2-1-3-6-9/h1-8,12H,(H,15,17) |
InChI-Schlüssel |
YUSFHDWRZUKWJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
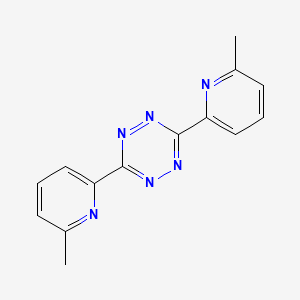
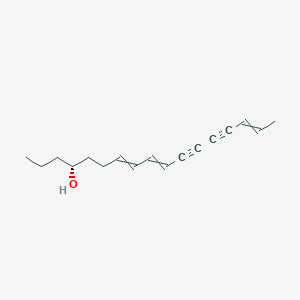
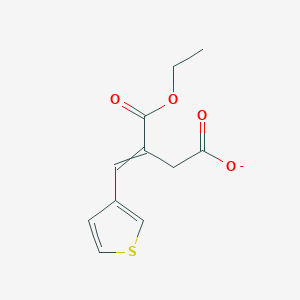
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
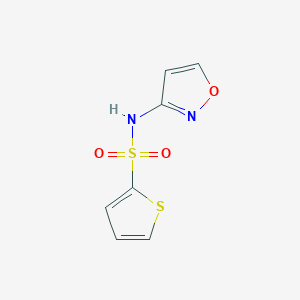
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
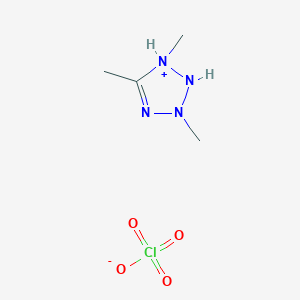
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

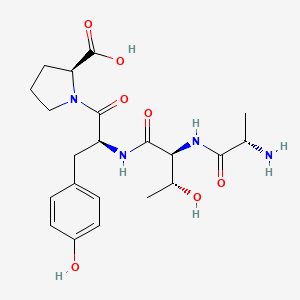
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
